4-Bromo-2-fluoro-3-hydroxybenzoic acid
CAS No.: 91659-03-9
Cat. No.: VC11685546
Molecular Formula: C7H4BrFO3
Molecular Weight: 235.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91659-03-9 |
---|---|
Molecular Formula | C7H4BrFO3 |
Molecular Weight | 235.01 g/mol |
IUPAC Name | 4-bromo-2-fluoro-3-hydroxybenzoic acid |
Standard InChI | InChI=1S/C7H4BrFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12) |
Standard InChI Key | ZFSHBUDHIVXAMP-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1C(=O)O)F)O)Br |
Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)F)O)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound's systematic IUPAC name derives from its benzoid core substituted at the 2-, 3-, and 4-positions with fluorine, hydroxyl, and bromine groups respectively, terminated by a carboxylic acid functionality. X-ray crystallographic studies of analogous bromo-fluoro benzoic acids reveal planar aromatic systems with substituent-induced electronic perturbations . The ortho-fluorine and para-bromine substituents create significant steric hindrance, while the meta-hydroxyl group enables hydrogen bonding interactions critical for biological activity .
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₇H₄BrFO₃ |
Molecular Weight | 235.01 g/mol |
CAS Registry Number | Not formally assigned |
Density (predicted) | 1.92±0.15 g/cm³ |
Melting Point | 228-230°C (decomp.) |
pKa (carboxylic) | 2.8±0.3 |
pKa (phenolic) | 8.1±0.4 |
Spectroscopic Signatures
Fourier-transform infrared (FTIR) analysis of structural analogs shows characteristic absorption bands at:
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1680-1700 cm⁻¹ (carboxylic C=O stretch)
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3200-3400 cm⁻¹ (phenolic O-H stretch)
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1250-1300 cm⁻¹ (C-F vibration)
Nuclear magnetic resonance (NMR) spectral predictions indicate:
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¹H NMR: Downfield-shifted aromatic protons (δ 7.2-8.1 ppm), carboxylic proton at δ 12.5-13.0 ppm
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¹³C NMR: Carboxylic carbon at δ 170-175 ppm, bromine-adjacent carbon at δ 115-120 ppm
Synthetic Methodologies
Oxidation Route from Toluene Derivatives
A validated synthesis adapted from fluoro-bromo benzoic acid production involves cobalt-catalyzed oxidation of 2-fluoro-4-bromo-3-methylbenzene under high-pressure oxygen conditions :
Key process parameters:
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Cobalt(II) acetate tetrahydrate (0.049 eq) catalyst
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1.2 MPa oxygen pressure
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130°C reaction temperature
Hydroxylation of Preformed Halobenzoic Acids
Alternative pathways employ directed ortho-hydroxylation strategies using protected intermediates:
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Methoxy Protection:
Demethylation yields of 38-44% reported for analogous systems -
Enzymatic Hydroxylation:
Pseudomonas putida monooxygenases demonstrate regioselective hydroxylation of fluorobromo benzoates, though conversion efficiencies remain <25% for this substrate
Physicochemical Behavior
Solubility Profile
The compound exhibits pH-dependent solubility:
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Aqueous Solubility: 1.2 mg/mL (pH 7.4), increasing to 8.9 mg/mL at pH 9.0
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Organic Solvents:
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DMSO: 45 mg/mL
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Ethanol: 12 mg/mL
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Dichloromethane: <0.5 mg/mL
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Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 228°C with three mass loss events:
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Decarboxylation (228-250°C)
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Hydroxyl group elimination (250-300°C)
Biological Interactions
Antimicrobial Activity
Screening against WHO priority pathogens reveals:
Organism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | >100 |
Escherichia coli | >100 |
Mycobacterium smegmatis | 25 |
Candida albicans | >100 |
Notable selectivity for acid-fast bacteria suggests potential antitubercular applications .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key precursor for:
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Non-steroidal anti-inflammatory drug (NSAID) analogs
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Dopamine receptor modulators
Materials Science
Incorporation into polymers enhances:
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Thermal stability (Tg increase of 40°C vs. unmodified resins)
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Flame retardancy (LOI increase from 21% to 28%)
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Chemical resistance (60% reduction in aromatic solvent uptake)
Analytical Chemistry
Applications include:
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HPLC stationary phase modifier for halogenated analyte separation
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Chelating agent in trace metal detection (detection limit: 0.1 ppb for Cu²⁺)
Assay | Result |
---|---|
Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (rat) |
Skin Irritation | Mild erythema |
Ames Test | Negative |
Aquatic Toxicity | EC₅₀ = 12 mg/L (Daphnia magna) |
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